1-(4-(Thiophen-2-yl)phenyl)piperazine
Overview
Description
1-(4-(Thiophen-2-yl)phenyl)piperazine is a compound that features a piperazine ring substituted with a phenyl group, which is further substituted with a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiophene and piperazine moieties contributes to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been reported to act as acetylcholinesterase inhibitors (acheis) .
Mode of Action
Related compounds have been found to interact with key receptors and neurotransmitter systems . For instance, some antidepressants that contain a phenylpiperazine structure work through a variety of key receptors and neurotransmitter systems .
Biochemical Pathways
Related compounds have been found to impact the biosynthesis of certain proinflammatory mediators .
Pharmacokinetics
Related compounds such as brexpiprazole, which contains a 1-(benzo[b]thiophen-4-yl)piperazine ring, have been found to be bioactivated .
Action Environment
Related compounds have been found to exhibit significant effects on both allergic asthma and allergic itching .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Thiophen-2-yl)phenyl)piperazine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Piperazine Ring: Piperazine derivatives can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Coupling of Thiophene and Piperazine Rings: The final step involves coupling the thiophene-substituted phenyl group with the piperazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Thiophen-2-yl)phenyl)piperazine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-(4-(Thiophen-2-yl)phenyl)piperazine has several scientific research applications:
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2-substituted thiophenes, which also exhibit various biological activities.
Piperazine Derivatives: Compounds such as aripiprazole and quetiapine, which are used in medicinal chemistry for their pharmacological properties.
Uniqueness: 1-(4-(Thiophen-2-yl)phenyl)piperazine is unique due to the combination of the thiophene and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds containing only one of these moieties.
Properties
IUPAC Name |
1-(4-thiophen-2-ylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-2-14(17-11-1)12-3-5-13(6-4-12)16-9-7-15-8-10-16/h1-6,11,15H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIMGPCQQWZVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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